molecular formula C9H8BrClN2 B13047962 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine

6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine

Cat. No.: B13047962
M. Wt: 259.53 g/mol
InChI Key: CCQVXCCCHGGRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-A]pyridine skeleton is a key structure in many drugs and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the use of 2-amino-6-methyl-5-bromopyridine as a starting material. This compound undergoes a series of reactions, including halogenation and cyclization, to form the desired imidazo[1,2-A]pyridine derivative . The reaction conditions often involve the use of polar solvents such as methanol or ethanol under reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction time and increases yield . Additionally, the use of environmentally benign solvents and catalyst-free approaches are preferred for large-scale production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have enhanced biological activities .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H8BrClN2/c1-6-8(10)2-3-9-12-7(4-11)5-13(6)9/h2-3,5H,4H2,1H3

InChI Key

CCQVXCCCHGGRTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)CCl)Br

Origin of Product

United States

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